Tetrabutylammonium Tetrabutylammonium Tetrabutylammonium is a quaternary ammonium ion.
Brand Name: Vulcanchem
CAS No.: 10549-76-5
VCID: VC21349675
InChI: InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
SMILES: CCCC[N+](CCCC)(CCCC)CCCC
Molecular Formula: C16H36N+
Molecular Weight: 242.46 g/mol

Tetrabutylammonium

CAS No.: 10549-76-5

Cat. No.: VC21349675

Molecular Formula: C16H36N+

Molecular Weight: 242.46 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium - 10549-76-5

Specification

CAS No. 10549-76-5
Molecular Formula C16H36N+
Molecular Weight 242.46 g/mol
IUPAC Name tetrabutylazanium
Standard InChI InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Standard InChI Key DZLFLBLQUQXARW-UHFFFAOYSA-N
SMILES CCCC[N+](CCCC)(CCCC)CCCC
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC

Introduction

Tetrabutylammonium refers to a class of quaternary ammonium compounds containing a central nitrogen atom bonded to four butyl groups. These compounds are widely used in organic synthesis, catalysis, and analytical chemistry due to their unique interfacial activity and phase-transfer properties. Below is a detailed analysis of its properties, applications, and research findings.

Applications in Organic Synthesis

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium salts facilitate reactions between immiscible phases by transferring ions into organic solvents. Notable applications include:

  • Alkylation reactions: Enables synthesis of nitriles, cyclopropanes, and dichloromethane derivatives under mild conditions .

  • Polymer synthesis: Acts as a solvent in molten states for producing polyamides from terephthalic acid and diisocyanates .

  • Cross-coupling reactions: TBAB/TBHP systems generate radicals for constructing C–C bonds without transition metals .

Ionic Liquids

Molten TBAB serves as a green solvent for:

  • Thiol-alkene additions

  • Transthioacetalization

  • Dehydrochlorination of PVC

Toxicity and Environmental Impact

Recent studies highlight the toxicological profile of tetrabutylammonium-based deep eutectic solvents (DES):

DES CompositionToxicity (NIH3T3 Cells)Antimicrobial Activity
TBAB + GlycerolLow cytotoxicityInhibits E. coli and S. aureus
TBAB + Ethylene GlycolModerate cytotoxicityEffective against C. albicans

TBAB-glycerol DES showed 72% free radical scavenging in DPPH assays, indicating antioxidant potential .

Analytical Methods

LC-MS techniques quantify tetrabutylammonium in environmental samples:

ParameterValue
Detection Limit (LOQ)0.32 mg/L
Retention Time StabilityRSD < 0.5%
Calibration Range0.04–4.7 mg/L

Second-order polynomial calibration ensures accuracy for wastewater analysis .

Industrial and Research Significance

  • Chromatography: TBAB eliminates peak tailing in quaternary ammonium compound analysis .

  • Pharmaceuticals: Used in synthesizing antibiotics like bacampicillin .

  • Green Chemistry: Replaces volatile organic solvents in polymer and heterocycle synthesis .

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